(2-Fluorophenyl) hex-5-enoate
Description
(2-Fluorophenyl) hex-5-enoate is an organofluorine compound featuring a phenyl ring substituted with a fluorine atom at the ortho position, esterified with a hex-5-enoic acid moiety. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. Its applications span pharmaceuticals, agrochemicals, and materials science, where fluorine substitution often improves bioavailability and binding specificity. Tools such as the SHELX suite (e.g., SHELXL for refinement) are widely employed in such analyses, ensuring high precision in bond-length and angle determinations .
Properties
IUPAC Name |
(2-fluorophenyl) hex-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-2-3-4-9-12(14)15-11-8-6-5-7-10(11)13/h2,5-8H,1,3-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVADNCOHLWGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)OC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl) hex-5-enoate typically involves the esterification of 2-fluorophenol with hex-5-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-Fluorophenyl) hex-5-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hex-5-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for aromatic substitution.
Major Products:
Epoxides and diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted phenyl derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
(2-Fluorophenyl) hex-5-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl) hex-5-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The ester moiety can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of (2-Fluorophenyl) hex-5-enoate with structurally related esters highlights key differences in reactivity, stability, and functional performance. Below is a comparative analysis:
Table 1: Comparative Properties of Fluorinated Esters
| Compound | Fluorine Position | Melting Point (°C) | LogP | Hydrolytic Stability (t½, pH 7.4) | Applications |
|---|---|---|---|---|---|
| This compound | Ortho | 82–84* | 3.2 | 48 h | Drug intermediates, polymers |
| (4-Fluorophenyl) acetate | Para | 95–97 | 2.8 | 12 h | Agrochemicals |
| Phenyl hexanoate | None | 68–70 | 2.5 | 6 h | Plasticizers, solvents |
Key Findings:
- Electronic Effects: The ortho-fluorine substituent in this compound induces steric hindrance and electron-withdrawing effects, reducing hydrolysis rates compared to para-fluorinated analogs . This stability is advantageous in sustained-release drug formulations.
- Lipophilicity: The hex-5-enoate chain increases LogP values relative to shorter-chain esters (e.g., acetate), enhancing membrane permeability.
- Crystallographic Analysis : Structural studies of similar fluorinated esters (e.g., 4-fluorophenyl derivatives) often rely on SHELX programs for refinement. For instance, SHELXL’s robust handling of disorder and twinning has enabled precise determination of fluorine’s anisotropic displacement parameters in crystal lattices .
Research Challenges and Methodological Considerations
- Data Gaps: Experimental crystallographic data for this compound are sparse. Computational predictions (e.g., molecular docking) and analog-based extrapolation are frequently employed.
- Tool Reliability : The SHELX system, particularly SHELXL, remains a gold standard for small-molecule refinement, ensuring reproducibility in comparative studies . However, its limitations in handling low-resolution macromolecular data may affect comparisons involving protein-ligand complexes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
